(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Structure-activity relationship (SAR)

(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 1312941-98-2) is a halogenated pyrrolopyridine methanone that functions as a key synthetic intermediate in the preparation of B-Raf and C-Raf kinase inhibitors. It comprises a 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine core coupled to a 3‑amino‑2,6‑difluorophenyl carbonyl moiety, and is supplied at purities of 95–98.75% by multiple vendors for research use only.

Molecular Formula C14H8BrF2N3O
Molecular Weight 352.139
CAS No. 1312941-98-2
Cat. No. B2542165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone
CAS1312941-98-2
Molecular FormulaC14H8BrF2N3O
Molecular Weight352.139
Structural Identifiers
SMILESC1=CC(=C(C(=C1N)F)C(=O)C2=CNC3=C2C=C(C=N3)Br)F
InChIInChI=1S/C14H8BrF2N3O/c15-6-3-7-8(5-20-14(7)19-4-6)13(21)11-9(16)1-2-10(18)12(11)17/h1-5H,18H2,(H,19,20)
InChIKeyBQQFXHJUISSMEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 1312941-98-2): A Dual-Functional RAF Kinase Intermediate and Building Block


(3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone (CAS 1312941-98-2) is a halogenated pyrrolopyridine methanone that functions as a key synthetic intermediate in the preparation of B-Raf and C-Raf kinase inhibitors [1]. It comprises a 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine core coupled to a 3‑amino‑2,6‑difluorophenyl carbonyl moiety, and is supplied at purities of 95–98.75% by multiple vendors for research use only . Its free aniline group and aryl bromide substituent provide two orthogonal diversification handles, distinguishing it from both the unsubstituted parent scaffold and the corresponding sulfonamide clinical candidates [2].

Why Generic Substitution Fails for (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone


Compounds within the 1H-pyrrolo[2,3-b]pyridine-3-carbonyl-2,4-difluoroaniline class cannot be interchanged casually because three structural elements dictate distinct synthetic utility and biological outcomes: the nature of the 5‑position halogen (Br vs. I vs. Cl vs. H), the presence or absence of a free aniline NH₂ group, and the 2,6‑difluoro substitution pattern [1]. The bromine atom provides a unique balance of oxidative addition reactivity and thermal stability that is quantitatively different from iodine, chlorine, or the unsubstituted scaffold in palladium‑catalyzed cross‑coupling [2]. Furthermore, the free 3‑amino group is the branching point for late‑stage sulfonamide, amide, or urea derivatization; once converted to the propane‑1‑sulfonamide (as in B‑Raf IN 11, IC₅₀ = 76 nM against B‑Raf V600E), the compound becomes a specific kinase inhibitor rather than a versatile intermediate .

Product-Specific Quantitative Evidence Guide for (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone


Evidence Item 1: 5-Bromo Substituent Enables Quantitative Cross‑Coupling Reactivity Not Available from the Unsubstituted Parent Scaffold

The 5‑bromo substituent on the pyrrolo[2,3‑b]pyridine core of CAS 1312941-98-2 is a mandatory functional handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig, etc.). The unsubstituted parent compound (3‑amino‑2,6‑difluorophenyl)(1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)methanone (CAS 918523‑07‑6) lacks any halogen at the 5‑position and therefore cannot participate in these transformations without prior C–H activation [1]. In standard Suzuki‑Miyaura conditions, aryl bromides undergo oxidative addition to Pd(0) with a rate constant approximately 10–50× faster than aryl chlorides and roughly 2–5× slower than aryl iodides, positioning the bromo substituent as the optimal compromise between reactivity and selectivity for library synthesis [2].

Palladium-catalyzed cross-coupling Suzuki-Miyaura reaction Structure-activity relationship (SAR)

Evidence Item 2: Distinct Bromine‑to‑Iodine Reactivity Profile Allows Tunable Chemoselectivity in Sequential Cross‑Coupling Strategies

The bromo compound (CAS 1312941-98-2) and its iodo analog (CAS 1254567-35-5) represent a critical pair for orthogonal coupling strategies. The iodo analog undergoes oxidative addition approximately 2–5× faster than the bromo compound under identical Pd(0) conditions, but the C–I bond is also significantly more susceptible to unwanted dehalogenation and homocoupling side reactions [1]. In a typical Suzuki coupling with 4‑methoxyphenylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water at 80 °C, aryl iodides reach full conversion in 0.5–1 hour versus 2–4 hours for aryl bromides, but produce 5–15% dehalogenation byproduct versus <2% for bromides [2]. For multi‑step synthetic sequences requiring a temporarily stable halogen that can be carried through several transformations before final coupling, the bromo intermediate is strongly preferred.

Sequential cross-coupling Chemoselectivity Halogen reactivity tuning

Evidence Item 3: Free Aniline Group Is the Essential Branch Point: Comparison to Sulfonamide Derivative B‑Raf IN 11 (IC₅₀ = 76 nM)

The free 3‑amino group of CAS 1312941-98-2 is the synthetic branching point that enables access to an entire family of RAF kinase inhibitors. Its direct sulfonamide derivative, N‑(3‑(5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbonyl)‑2,4‑difluorophenyl)propane‑1‑sulfonamide (B‑Raf IN 11, CAS 918504‑27‑5), is a validated, selective B‑Raf V600E inhibitor with an IC₅₀ of 76 nM and 3.1‑fold selectivity over wild‑type B‑Raf [1]. In contrast, the target compound (free amine) is not characterized as a potent kinase inhibitor itself; its primary value lies in its capacity to generate multiple sulfonamide, amide, urea, and carbamate derivatives through a single divergent step [2]. This makes the bromo‑amine intermediate the preferred starting material for SAR library construction, while the pre‑formed sulfonamide is suitable only as a reference tool compound.

Kinase inhibitor intermediate B-Raf V600E Sulfonamide derivatization

Evidence Item 4: 3‑Amino‑2,6‑difluorophenyl Carbonyl Scaffold Provides a Conformationally Constrained Hinge‑Binding Pharmacophore Absent in Mono‑fluoro or Non‑fluorinated Analogs

The 3‑amino‑2,6‑difluorophenyl carbonyl motif in CAS 1312941-98-2 serves a dual purpose: the two ortho‑fluorine atoms restrict rotation around the carbonyl–phenyl bond, locking the benzophenone‑like system into a specific dihedral angle, while the 3‑amino group engages the kinase hinge region via hydrogen bonding [1]. By comparison, the mono‑fluoro analog (5‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)(3‑fluorophenyl)methanone (C14H8BrFN₂O, MW ~319) possesses only one fluorine and no amino group at all, eliminating both the conformational constraint and the hinge‑binding hydrogen bond donor [2]. The non‑fluorinated 4‑chlorophenyl analog (5‑bromo‑1H‑pyrrolo[2,3‑b]pyridin‑3‑yl)(4‑chlorophenyl)methanone similarly lacks both features [3]. These structural deletions render the mono‑fluoro and non‑fluorinated analogs unsuitable as direct precursors to potent kinase inhibitors that require the 2,6‑difluoro‑3‑amino pattern.

Kinase hinge-binding motif Conformational restriction Difluorophenyl pharmacophore

Evidence Item 5: Vendor‑Certified Purity ≥ 98.75% Ensures Reproducible Cross‑Coupling Yields, Differentiating from Lower‑Purity Iodo and Unsubstituted Analogs

Reproducibility in palladium‑catalyzed cross‑coupling is sensitive to trace catalyst poisons and halogen‑containing impurities. CAS 1312941-98-2 is commercially available at certified purities of 98.75% (ChemScene, Cat. CS‑M3498) , 98% (Leyan, Cat. 1061870) , and 97% (Fisher/AstaTech, Cat. C14573) . In contrast, the iodo analog (CAS 1254567‑35‑5) is predominantly offered at 95% purity (AKSci, BenchChem) , and the unsubstituted parent (CAS 918523‑07‑6) is supplied at ≥95% . The higher purity of the bromo intermediate reduces the risk of dehalogenation impurities that can poison Pd catalysts, as free iodide from degraded iodo compounds is a known catalyst inhibitor at concentrations as low as 0.1 mol% relative to Pd [1].

Chemical purity Reproducible synthesis Quality control

Best Research and Industrial Application Scenarios for (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone


Divergent Synthesis of B‑Raf and C‑Raf Kinase Inhibitor Libraries via Late‑Stage Sulfonamide Formation

The free 3‑amino group of CAS 1312941-98-2 can be elaborated into diverse sulfonamides, amides, ureas, and carbamates to generate focused kinase inhibitor libraries. As demonstrated in the Plexxikon patent family (US8470818B2, US9440969B2), the 5‑bromo intermediate is first converted to various 5‑aryl/heteroaryl derivatives via Suzuki coupling, then the aniline is functionalized to produce compounds with B‑Raf and C‑Raf inhibitory activity [1]. The sulfonamide derivative B‑Raf IN 11 (IC₅₀ = 76 nM against B‑Raf V600E) exemplifies the potency achievable from this intermediate .

Sequential Chemoselective Cross‑Coupling for Multi‑Substituted Pyrrolopyridine Scaffolds

The bromine atom at position 5 participates in Pd‑catalyzed Suzuki‑Miyaura, Sonogashira, and Buchwald‑Hartwig couplings with high fidelity, enabling the introduction of aryl, heteroaryl, alkynyl, and amino substituents [2]. The orthogonal reactivity of the C–Br bond relative to the free aniline allows sequential functionalization: cross‑coupling at the 5‑position followed by sulfonamide/amide formation at the 3‑amino group, or vice versa [1]. This is not possible with the unsubstituted parent (CAS 918523‑07‑6) .

Process Chemistry Scale‑Up of RAF Kinase Inhibitor Intermediates

For teams scaling up the synthesis of RAF kinase inhibitors, the bromo intermediate offers a favorable purity profile (98.75% from ChemScene) and thermal stability that supports large‑scale cross‑coupling reactions with reproducible yields . Unlike the iodo analog, the bromo compound generates minimal dehalogenation byproducts (<2% vs. 5–15% for iodo analogs under standard Suzuki conditions), simplifying purification of the final active pharmaceutical ingredient intermediate [3].

Structure‑Based Design of Type II Kinase Inhibitors Requiring the 2,6‑Difluoro‑3‑aminobenzoyl Hinge‑Binding Motif

The 3‑amino‑2,6‑difluorophenyl carbonyl group is a validated hinge‑binding pharmacophore in RAF kinase inhibitors [4]. The two ortho‑fluorine atoms enforce a dihedral angle of approximately 60–70° between the carbonyl and the phenyl ring, positioning the NH₂ group for optimal hydrogen bonding with the kinase hinge region [4]. This conformational pre‑organization distinguishes the 2,6‑difluoro pattern from mono‑fluoro or non‑fluorinated analogs, which lack the steric and electronic features required for high‑affinity hinge binding [5].

Quote Request

Request a Quote for (3-Amino-2,6-difluorophenyl)(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.